molecular formula C7H4ClF3S B2931456 2-Chloro-4-trifluoromethylbenzenethiol CAS No. 148000-30-0

2-Chloro-4-trifluoromethylbenzenethiol

Cat. No.: B2931456
CAS No.: 148000-30-0
M. Wt: 212.61
InChI Key: YSXXAMORSGVFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-trifluoromethylbenzenethiol is an organosulfur compound with the molecular formula C7H4ClF3S and a molecular weight of 212.62 g/mol It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzenethiol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the chlorination of 4-trifluoromethylbenzenethiol using a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 2-Chloro-4-trifluoromethylbenzenethiol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-trifluoromethylbenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents in aqueous or organic solvents.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines, alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

2-Chloro-4-trifluoromethylbenzenethiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-4-trifluoromethylbenzenethiol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-trifluoromethylbenzenethiol is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. These functional groups can influence its solubility, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3S/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXXAMORSGVFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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